molecular formula C7H9F3O2 B2454560 1,1,1-Trifluoro-4-ethoxy-3-methyl-3-buten-2-one CAS No. 153085-12-2

1,1,1-Trifluoro-4-ethoxy-3-methyl-3-buten-2-one

Cat. No. B2454560
CAS RN: 153085-12-2
M. Wt: 182.142
InChI Key: MDSDQULKLSBZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,1,1-Trifluoro-4-ethoxy-3-methyl-3-buten-2-one” is a chemical compound that serves as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines . It has a molecular weight of 168.11 .


Synthesis Analysis

This compound reacts with phenylmagnesium bromide to afford ethoxy group substitution products, while it reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C2H5OCH=CHCOCF3 .


Chemical Reactions Analysis

In chemical reactions, this compound reacts with phenylmagnesium bromide to afford ethoxy group substitution products, while it reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group .


Physical And Chemical Properties Analysis

The compound is in liquid form and contains 0.5% BHT as a stabilizer. It has a refractive index of 1.406 (lit.), a boiling point of 51-53 °C/12 mmHg (lit.), and a density of 1.18 g/mL at 25 °C (lit.). It is stored at a temperature of 2-8°C .

Scientific Research Applications

Reactions with Methylhydrazine

1,1,1-Trifluoro-4-ethoxy-3-methyl-3-buten-2-one demonstrates interesting reactivity when combined with methylhydrazine. In a study, it reacted to produce compounds like 1-methyl-3-(trifluoromethyl)pyrazole and 4,5-dihydro-1-methyl-5-(trifluoromethyl)pyrazol-5-ol, which undergo further transformations under acidic conditions (Pavlik, Ayudhya, & Tantayanon, 2002).

Precursor for Trifluoromethyl-Substituted Heteroarenes

This compound serves as a key building block in synthesizing various trifluoromethyl-substituted heteroarenes, such as thiophenes, furans, pyrrols, and piperazines. Its utility was demonstrated in synthesizing the drug Celebrex® (celecoxib) (Sommer, Braun, Schröder, & Kirschning, 2017).

Synthesis of Functionalized (Trifluoromethyl)benzenes and -pyridines

This compound is used to prepare derivatives like 1-Ethoxy-3-trifluoromethyl-1,3-butadiene. These derivatives have been employed in reactions to synthesize functionalized (trifluoromethyl)benzenes and -pyridines, showcasing its versatility in organic synthesis (Volle & Schlosser, 2002).

Interaction with C-Nucleophiles

The interaction of 1,1,1-Trifluoro-4-ethoxy-3-methyl-3-buten-2-one with C-nucleophiles like organo-magnesium and -zinc compounds has been studied. These reactions yield various products, indicating the compound's reactivity towards different nucleophiles (Gorbunova, Gerus, & Kukhar, 1993).

Use in Peptide Synthesis

This compound is proposed as a protecting group for amino acids in peptide synthesis. It reacts with amino acids to form N-protected amino acids, which are crucial in forming peptide bonds without racemization (Gorbunova, Gerus, Galushko, & Kukhar, 1991).

Reactions with Triethyl Phosphite

The compound reacts with triethyl phosphite to form cycloaddition products. This reaction pathway opens up possibilities for creating new phosphorus-containing compounds (Gerus, Gorbunova, Kukhar, & Schmutzler, 1998).

Reactions with Benzenethiols

The reaction of this compound with benzenethiols in the presence of InCl3 results in addition-elimination and substitution products, highlighting its versatility in synthesizing sulfur-containing organic compounds (Zhao, Song, Jiang, Xu, & Zhu, 2010).

Mechanism of Action

The compound, when heated with triethyl phosphite, affords a [4+2] cycloaddition product, 2,2,2-triethoxy 2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ5-oxaphospholene, which on hydrolysis affords a 2-oxo-2-hydroxy-2, 3-dihydro-3-hydroxy 5-trifluoromethyl-1,2λ5-oxaphospholen .

Safety and Hazards

For safety and hazards information, please refer to the Safety Data Sheet .

Future Directions

The compound serves as a versatile precursor for the synthesis of various trifluoromethyl-substituted heteroarenes, demonstrating its potential for future applications .

properties

IUPAC Name

(E)-4-ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSDQULKLSBZHK-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C)/C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-4-ethoxy-3-methyl-3-buten-2-one

CAS RN

121781-56-4
Record name (3E)-4-ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.